Methyl 4-((1-(thiazol-2-yl)piperidin-4-yl)carbamoyl)benzoate

描述

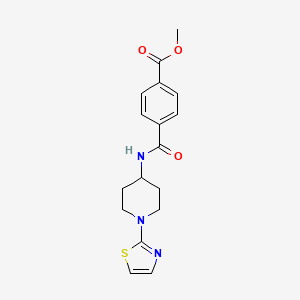

Methyl 4-((1-(thiazol-2-yl)piperidin-4-yl)carbamoyl)benzoate is a complex organic compound that features a thiazole ring, a piperidine ring, and a benzoate ester

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((1-(thiazol-2-yl)piperidin-4-yl)carbamoyl)benzoate typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Piperidine Ring Formation: The piperidine ring is often synthesized via the hydrogenation of pyridine derivatives or through cyclization reactions involving amines and aldehydes.

Coupling Reactions: The thiazole and piperidine rings are coupled using carbamoylation reactions, where a carbamoyl chloride reacts with the amine group on the piperidine ring.

Esterification: The final step involves esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst to form the benzoate ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the ester group, converting it to the corresponding alcohol.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at the para position relative to the ester group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated derivatives of the original compound.

科学研究应用

Medicinal Chemistry

Antimicrobial and Antifungal Properties

The thiazole ring in Methyl 4-((1-(thiazol-2-yl)piperidin-4-yl)carbamoyl)benzoate has been linked to antimicrobial activity. Research indicates that compounds containing thiazole derivatives exhibit significant antibacterial and antifungal properties. For instance, thiazole-based compounds have been shown to inhibit the growth of various pathogens, making them potential candidates for developing new antibiotics.

Anticancer Activity

Studies have suggested that this compound may possess anticancer properties. The structural elements of the compound facilitate interactions with biological targets involved in cancer cell proliferation. In vitro studies have demonstrated that thiazole-containing compounds can induce apoptosis in cancer cells, making them a focus of ongoing research in oncology .

Biological Studies

Enzyme Inhibition

This compound is utilized in enzyme inhibition studies. Its complex structure allows it to interact with various enzymes, providing insights into mechanisms of action and potential therapeutic applications. For example, research has shown that similar thiazole derivatives can inhibit enzymes like cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation .

Receptor Binding Studies

The compound's ability to bind to specific receptors makes it valuable in pharmacological research. Studies have investigated its binding affinity to various biological receptors, revealing insights into its potential as a drug candidate for treating neurological disorders and other conditions .

Material Science

Development of New Materials

This compound is explored for applications in material science, particularly in developing materials with specific electronic or photonic properties. The unique combination of its molecular structure allows for the design of materials that can be used in sensors or electronic devices.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry examined various thiazole derivatives, including this compound), for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Results indicated a notable inhibition zone compared to control groups, highlighting the potential for developing new antimicrobial agents based on this compound .

Case Study 2: Anticancer Research

In a recent study focused on anticancer activities, researchers synthesized this compound and tested it against various cancer cell lines. The compound demonstrated significant cytotoxic effects, particularly against breast cancer cells, suggesting its potential as a lead compound for further development in cancer therapeutics .

作用机制

The mechanism of action of Methyl 4-((1-(thiazol-2-yl)piperidin-4-yl)carbamoyl)benzoate involves its interaction with various molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.

DNA Interaction: The compound may intercalate into DNA, disrupting replication and transcription processes.

相似化合物的比较

Similar Compounds

Thiazole Derivatives: Compounds like 2-aminothiazole and 4-methylthiazole share the thiazole ring structure and exhibit similar biological activities.

Piperidine Derivatives: Compounds such as piperidine-4-carboxamide and 1-benzylpiperidine share the piperidine ring and are used in similar medicinal chemistry applications.

Uniqueness

Methyl 4-((1-(thiazol-2-yl)piperidin-4-yl)carbamoyl)benzoate is unique due to its combination of a thiazole ring, a piperidine ring, and a benzoate ester, which provides a distinct set of chemical and biological properties

生物活性

Methyl 4-((1-(thiazol-2-yl)piperidin-4-yl)carbamoyl)benzoate is a complex organic compound that combines a thiazole ring, a piperidine ring, and a benzoate ester. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Synthesis

The compound's structure can be represented as follows:

The synthesis typically involves several steps:

- Formation of the Thiazole Ring : Achieved through the Hantzsch thiazole synthesis, which includes the condensation of α-haloketones with thioamides.

- Piperidine Ring Formation : Often synthesized via hydrogenation of pyridine derivatives or cyclization reactions involving amines and aldehydes.

- Coupling Reactions : The thiazole and piperidine rings are coupled using carbamoylation reactions.

- Esterification : Final step involving the esterification of a benzoic acid derivative with methanol.

Antimicrobial Properties

Research indicates that compounds containing thiazole rings exhibit significant antimicrobial activity. This compound has been investigated for its potential effectiveness against various bacterial strains. In studies, it demonstrated moderate to good antimicrobial activity, with minimum inhibitory concentrations (MICs) ranging from 100 to 400 µg/mL against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Thiazole derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including enzyme inhibition and receptor binding. In vitro studies have suggested that this compound may interfere with critical pathways involved in tumor growth and survival .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes, which is crucial for its potential therapeutic applications. For instance, it may act as an inhibitor of phosphodiesterases (PDEs), which are implicated in various diseases including cancer and inflammation. The selectivity of this compound towards specific PDE isoforms could enhance its therapeutic profile while minimizing side effects .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Type | Biological Activity | MIC (µg/mL) |

|---|---|---|---|

| Methyl 1-{(4-[1-(Thiazol-2-yl)-carbamoyl]piperidin)} | Thiazole-Piperidine | Antimicrobial | 100 - 400 |

| Piperidine Derivatives | Piperidine | Anticancer | Varies |

| Benzothiazole Compounds | Benzothiazole | Antitubercular | Moderate |

Case Studies

- Antimicrobial Study : A study published in Science.gov evaluated a series of thiazole derivatives for their antimicrobial properties against a range of pathogens. The results indicated that compounds similar to this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria .

- Anticancer Evaluation : In vitro assays demonstrated that thiazole-containing compounds could inhibit cell proliferation in various cancer cell lines, suggesting that this compound may have similar effects due to its structural components .

常见问题

Q. What safety precautions are critical when handling Methyl 4-((1-(thiazol-2-yl)piperidin-4-yl)carbamoyl)benzoate in laboratory settings?

Basic

The compound is classified under GHS Category 4 for acute toxicity (oral, dermal, inhalation), requiring a "Warning" signal word. Key precautions include:

- Personal Protection : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to minimize inhalation risks .

- Storage : Maintain containers tightly closed in a cool, well-ventilated area away from heat or sunlight .

- Emergency Protocols : Immediate medical attention is advised if exposure occurs, with consultation from poison control centers .

Q. How can researchers confirm the structural integrity of this compound?

Basic

Standard analytical methods include:

- LCMS : Confirm molecular weight via m/z peaks (e.g., m/z 598 [M+H]+ in a related compound) .

- HPLC : Retention time analysis (e.g., 1.63 minutes under QC-SMD-TFA05 conditions) .

- NMR Spectroscopy : Match 1H/13C NMR spectra to theoretical values, as demonstrated in thiazole-carboxamide analogs .

Q. What experimental strategies optimize the synthesis yield of this compound?

Advanced

Yield optimization can be guided by methodologies from analogous compounds:

- Coupling Reactions : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) for amide bond formation, achieving 24–39% yields in thiazole-carboxamide syntheses .

- Solvent Selection : Polar aprotic solvents like DMF or DCM improve solubility of intermediates .

- Temperature Control : Reactions at 0–25°C minimize side-product formation in sensitive steps .

Q. How should researchers address discrepancies in reported HPLC retention times for this compound?

Advanced

Variations in retention times arise from analytical conditions. To resolve discrepancies:

- Standardize Mobile Phases : Use trifluoroacetic acid (TFA) as an additive to enhance peak resolution .

- Column Calibration : Compare results against reference compounds analyzed under identical conditions (e.g., C18 columns with 5 µm particle size) .

- Inter-lab Validation : Cross-validate data with collaborators using shared protocols .

Q. What structural features of this compound influence its biological activity?

Advanced

Key structural determinants include:

- Thiazole Ring : Enhances metabolic stability and π-π stacking with biological targets, as seen in kinase inhibitors .

- Piperidinyl Linker : Modulates solubility and conformational flexibility, critical for receptor binding .

- Methyl Ester Group : Acts as a prodrug moiety, improving cell membrane permeability .

Q. What are the best practices for long-term storage to ensure compound stability?

Basic

- Temperature : Store at 2–8°C in airtight containers to prevent hydrolysis of the ester group .

- Moisture Control : Use desiccants (e.g., silica gel) to avoid degradation via hygroscopic pathways .

- Light Protection : Amber glass vials minimize photolytic decomposition .

Q. How can researchers design assays to evaluate the compound’s metabolic stability?

Advanced

- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LCMS .

- CYP450 Inhibition Studies : Use fluorogenic substrates to assess interactions with cytochrome P450 enzymes .

- Half-life Calculation : Apply kinetic models (e.g., t₁/₂ = ln2/k) to degradation rates observed in plasma stability tests .

Q. What computational tools predict the compound’s binding affinity to target proteins?

Advanced

- Molecular Docking : Software like AutoDock Vina models interactions with active sites, as shown in benzimidazole-thiazole analogs .

- QSAR Models : Correlate substituent effects (e.g., logP, polar surface area) with activity data from similar compounds .

- MD Simulations : Analyze binding mode stability over 100-ns trajectories using GROMACS .

Q. How should conflicting toxicity data from in vitro and in vivo studies be interpreted?

Advanced

- Dose Scaling : Apply allometric scaling (e.g., body surface area) to reconcile interspecies differences .

- Metabolite Profiling : Identify toxic metabolites via LC-MS/MS, as ester hydrolysis may generate reactive intermediates .

- Pathway Analysis : Use transcriptomics (RNA-seq) to compare stress-response pathways across models .

Q. What synthetic routes are available for introducing isotopic labels into the compound?

Advanced

- 13C-Labeling : Incorporate 13C-methyl groups via esterification with labeled methanol (e.g., CH3*OH) under acidic conditions .

- Deuterium Exchange : Catalyze H/D exchange at the piperidinyl C-H positions using D2O and Pd/C .

- Radiolabeling (3H/14C) : Use tritium gas or 14C-carbamoyl precursors in late-stage coupling reactions .

属性

IUPAC Name |

methyl 4-[[1-(1,3-thiazol-2-yl)piperidin-4-yl]carbamoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3S/c1-23-16(22)13-4-2-12(3-5-13)15(21)19-14-6-9-20(10-7-14)17-18-8-11-24-17/h2-5,8,11,14H,6-7,9-10H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSEDGCWSNTZTAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NC2CCN(CC2)C3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。